molecular formula C13H15ClF3NO2 B12498668 2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride

2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12498668
M. Wt: 309.71 g/mol
InChI Key: SLRISWLRIUGLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to a decrease in their catalytic activity. Additionally, it can interact with receptors, altering their signaling pathways and resulting in various biological effects.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

Comparison: 2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, including the pyrrolidine ring and the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the pyrrolidine ring enhances its binding affinity to certain biological targets, making it more effective in certain applications.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRISWLRIUGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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